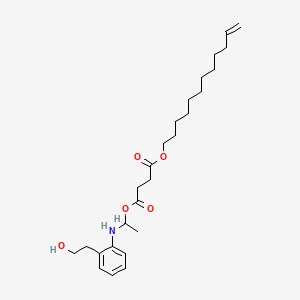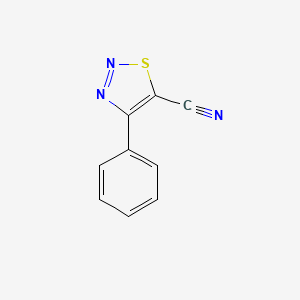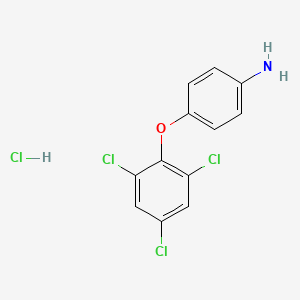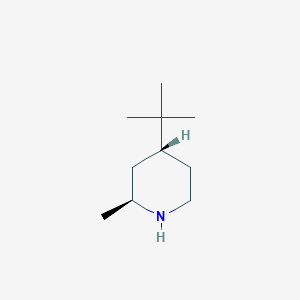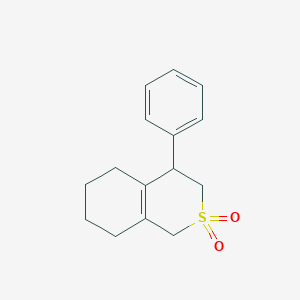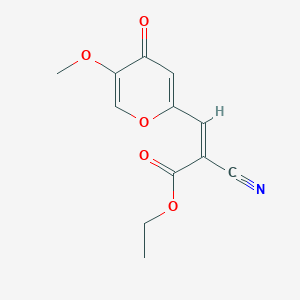![molecular formula C10H13NO2S B14465183 N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide CAS No. 66236-13-3](/img/structure/B14465183.png)
N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. The structure of this compound includes a phenyl ring substituted with a prop-2-en-1-yl group and a methanesulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide typically involves the reaction of 2-(prop-2-en-1-yl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: Another compound with a similar prop-2-en-1-yl group but different functional groups.
N-(Prop-2-en-1-yl)benzamide: Contains a benzamide group instead of a sulfonamide group.
Uniqueness
N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its sulfonamide group is particularly important for its potential antimicrobial activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
66236-13-3 |
|---|---|
Formule moléculaire |
C10H13NO2S |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
N-(2-prop-2-enylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c1-3-6-9-7-4-5-8-10(9)11-14(2,12)13/h3-5,7-8,11H,1,6H2,2H3 |
Clé InChI |
VJSNNRCDAFHGSI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=CC=C1CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


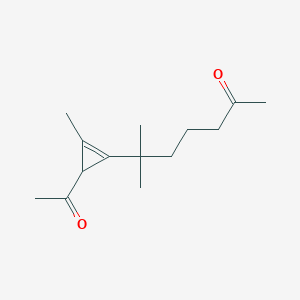
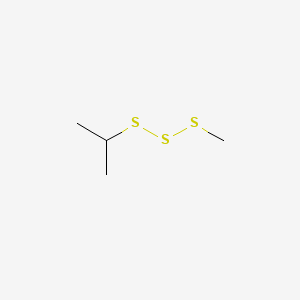
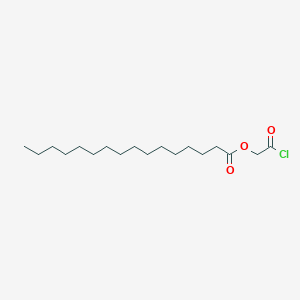
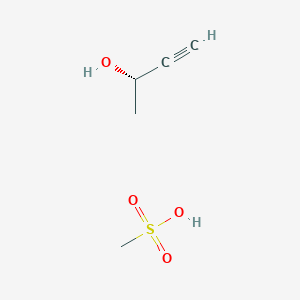
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)

![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)
